Inz-5

Description

Structure

3D Structure

Properties

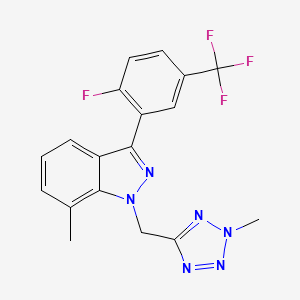

IUPAC Name |

3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyltetrazol-5-yl)methyl]indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N6/c1-10-4-3-5-12-16(13-8-11(18(20,21)22)6-7-14(13)19)25-28(17(10)12)9-15-23-26-27(2)24-15/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEFXWUINPSTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NN2CC3=NN(N=N3)C)C4=C(C=CC(=C4)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Inz-5: A Fungal-Selective Cytochrome bc1 Inhibitor as a Novel Antifungal Strategy Against Candida albicans

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the development of novel therapeutic strategies. Inz-5, an indazole derivative, has emerged as a promising antifungal agent that selectively targets the mitochondrial cytochrome bc1 (Complex III) of fungi.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in C. albicans, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its antifungal activity by specifically inhibiting the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain.[1][3] This inhibition disrupts the Q cycle, a process that couples electron transfer from ubiquinol to cytochrome c with the translocation of protons across the inner mitochondrial membrane.[1][4] The resulting collapse of the mitochondrial membrane potential halts ATP synthesis through oxidative phosphorylation, leading to a bioenergetic crisis within the fungal cell.

Cryo-electron microscopy studies have revealed that this compound binds to the Qp site of cytochrome b, a subunit of the cytochrome bc1 complex.[1][4] This binding alters the equilibrium of the Rieske head domain positions, a key conformational change required for electron transfer.[1][4] The specificity of this compound for the fungal cytochrome bc1 complex over its human counterpart provides a significant therapeutic window, minimizing potential host toxicity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the context of C. albicans.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (C. albicans proliferation) | 0.381 µM | Not specified | [1] |

| IC50 (C. albicans cytochrome bc1 activity) | Complete inhibition | Not specified | [1][3] |

| IC50 (Purified C. albicans CIII₂) | 24 ± 3 nM | UQH₂:cyt. c oxidoreductase assay | [1] |

| This compound concentration for synergy with fluconazole | 10 µM | Liquid culture | [3] |

| This compound concentration for macrophage co-culture | 5 µM | Co-culture with bone-marrow-derived macrophages | [3] |

Signaling Pathway and Molecular Interactions

The primary signaling pathway affected by this compound is the mitochondrial electron transport chain, leading to a cascade of downstream effects.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rieske head domain dynamics and indazole-derivative inhibition of Candida albicans complex III - PubMed [pubmed.ncbi.nlm.nih.gov]

Inz-5 as a fungal-selective cytochrome bc1 inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the ongoing challenge to combat invasive fungal infections and the rise of antifungal resistance, targeting novel cellular pathways is a critical strategy. Inz-5 has emerged as a promising small molecule inhibitor that selectively targets the fungal mitochondrial cytochrome bc1 complex (also known as Complex III). This complex is a crucial component of the electron transport chain, responsible for ATP production through oxidative phosphorylation. By inhibiting this complex, this compound disrupts fungal energy metabolism, leading to a potent antifungal effect. Notably, this compound demonstrates a synergistic effect with existing azole antifungals, converting their typically fungistatic action into a fungicidal one and preventing the development of resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its antifungal activity by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex. This binding event blocks the oxidation of ubiquinol, thereby inhibiting the transfer of electrons to cytochrome c. The disruption of the electron transport chain has two major consequences for the fungal cell:

-

Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase. By blocking this process, this compound severely depletes the cell's main energy currency.

-

Impaired Adaptation to Stress: Fungi, particularly pathogenic species like Candida albicans, rely on mitochondrial respiration to adapt to nutrient-poor environments, such as the macrophage phagosome. Inhibition of the cytochrome bc1 complex by this compound compromises this metabolic flexibility, rendering the fungus more susceptible to host immune defenses.

The selectivity of this compound for the fungal cytochrome bc1 complex over its human counterpart is attributed to differences in the amino acid sequences of the Qo binding pocket.

Data Presentation: Quantitative Efficacy and Properties of this compound and Precursors

The following tables summarize the key quantitative data for this compound and its precursors. This data is essential for understanding the potency, selectivity, and pharmaceutical properties of these compounds.

Table 1: In Vitro Inhibitory Activity of this compound and Precursors

| Compound | Target | Assay Type | IC50 Value | Organism/Cell Line |

| Inz-1 | Cytochrome bc1 | Enzyme Activity | 2.5 µM | Saccharomyces cerevisiae |

| Inz-1 | Cytochrome bc1 | Enzyme Activity | 8.0 µM | Candida albicans |

| Inz-1 | Cytochrome bc1 | Enzyme Activity | 45.3 µM | Human (HEK293) |

| Inz-4 | Fungal Growth | Cell-Based | 0.026 µM | Candida albicans |

| This compound | Fungal Growth | Cell-Based | 0.381 µM | Candida albicans |

| This compound | Cytochrome bc1 | Enzyme Activity | 24 ± 3 nM [1] | Candida albicans |

Table 2: Selectivity and Pharmaceutical Properties of this compound and Precursors

| Compound | Selectivity Index (Human/Fungal) | Plasma Stability (Human Serum) | Microsomal Stability (Mouse Liver) |

| Inz-1 | 5.6-fold (Enzyme Activity) | Fully degraded after 1 hour | <1% remaining after 15 minutes |

| Inz-4 | >398-fold (Cell-Based) | Not Reported | Not Reported |

| This compound | 28-fold (Cell-Based) | Fully recovered after 3 hours | 19.5% remaining after 15 minutes |

Experimental Protocols

Cytochrome bc1 Inhibition Assay

This protocol is based on the method described by Vincent et al. (2016), which in turn is based on a well-established in vitro assay. The assay spectrophotometrically measures the reduction of cytochrome c, which is dependent on the activity of the cytochrome bc1 complex.

Materials:

-

Purified yeast mitochondria (from S. cerevisiae or C. albicans)

-

Assay Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM KCN

-

Substrate Solution: 50 µM decylubiquinol in ethanol

-

Cytochrome c (from equine heart) solution: 50 µM in Assay Buffer

-

Triton X-100 (10% solution)

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from yeast spheroplasts by differential centrifugation. Resuspend the final mitochondrial pellet in a suitable storage buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 2 mM MgCl2, 1 mM EGTA) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows:

-

180 µL of Assay Buffer

-

10 µL of 50 µM Cytochrome c solution

-

2 µL of Triton X-100 (10% solution) to permeabilize the mitochondrial membranes

-

1 µL of this compound at various concentrations (or DMSO for control)

-

Add purified mitochondria to a final concentration of 5-10 µg/mL.

-

-

Initiation of Reaction: Start the reaction by adding 5 µL of the 50 µM decylubiquinol substrate solution to each well.

-

Measurement: Immediately begin monitoring the increase in absorbance at 550 nm at 30°C for 5-10 minutes, taking readings every 30 seconds. The rate of cytochrome c reduction is proportional to the initial linear slope of the absorbance curve.

-

Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

Materials:

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

-

Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

This compound (or other antifungal agents) in DMSO.

-

Sterile 96-well microplates.

-

Incubator (35°C).

-

Microplate reader (optional, for spectrophotometric reading).

Procedure:

-

Drug Dilution Preparation: Prepare a series of 2-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control.

-

Inoculum Preparation: Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microplate containing the drug dilutions. This will bring the final volume in each well to 200 µL and halve the drug concentrations.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. The endpoint can be determined visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).

Visualizations

Signaling Pathway: Mechanism of this compound Action

Caption: this compound inhibits Complex III (cytochrome bc1) in the electron transport chain.

Experimental Workflow: Cytochrome bc1 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against cytochrome bc1.

Logical Relationship: this compound and Fluconazole Synergy

Caption: Synergistic fungicidal effect of this compound and Fluconazole.

References

Analysis of Preliminary Studies on the Antifungal Activity of Inz-5

Abstract: This document provides a comprehensive overview of the preliminary in-vitro antifungal activity of the novel compound Inz-5. Initial studies have demonstrated promising efficacy against various fungal pathogens. This guide summarizes the key quantitative data, details the experimental methodologies employed, and visualizes the proposed mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal agents.

Quantitative Assessment of Antifungal Activity

The antifungal efficacy of this compound was evaluated against a panel of clinically relevant fungal strains. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined to quantify its activity.

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 8 | 16 |

| Aspergillus fumigatus | 16 | 32 |

| Cryptococcus neoformans | 4 | 8 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

A broth microdilution method was used to determine the MIC of this compound. Fungal inocula were prepared and adjusted to a concentration of 1 x 10^5 CFU/mL. The compound this compound was serially diluted in a 96-well microtiter plate. An equal volume of the fungal suspension was added to each well. The plates were then incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of this compound that resulted in the complete inhibition of visible fungal growth.

Minimum Fungicidal Concentration (MFC) Assay

Following the MIC determination, a small aliquot from the wells showing no visible growth was subcultured onto Sabouraud Dextrose Agar plates. The plates were incubated at 35°C for 48-72 hours. The MFC was determined as the lowest concentration of this compound that resulted in no fungal growth on the agar plates.

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for determining antifungal activity and the proposed signaling pathway for this compound's mechanism of action.

Caption: Workflow for Antifungal Susceptibility Testing.

Caption: Proposed Mechanism of Action for this compound.

In-depth Technical Guide: Target Identification and Validation of Inz-5

This technical guide provides a comprehensive overview of the target identification and validation process for the novel therapeutic agent, Inz-5. The document is intended for researchers, scientists, and drug development professionals engaged in the advancement of targeted therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from biochemical and cellular assays designed to characterize the interaction of this compound with its identified target and related proteins.

Table 1: Biochemical Activity of this compound Against Putative Kinase Targets

| Target Kinase | IC50 (nM) | Ki (nM) | Method |

| Kinase-X | 15.2 ± 2.1 | 8.9 ± 1.5 | TR-FRET Assay |

| Kinase-Y | 1,250 ± 150 | >1,000 | TR-FRET Assay |

| Kinase-Z | >10,000 | >10,000 | TR-FRET Assay |

| PKA | 8,500 ± 430 | >5,000 | Radiometric Assay |

| CDK2 | >10,000 | >10,000 | Radiometric Assay |

Table 2: Cellular Target Engagement and Functional Activity of this compound

| Cell Line | Target | Cellular EC50 (nM) | Assay Type | Downstream Effect |

| HEK293 (Overexpressing Kinase-X) | Kinase-X | 125 ± 18 | NanoBRET Target Engagement | 85% reduction in p-Substrate-A |

| THP-1 (Endogenous) | Kinase-X | 250 ± 35 | In-Cell Western | 70% reduction in IL-6 secretion |

| Primary Human Macrophages | Kinase-X | 310 ± 42 | ELISA | 65% reduction in TNF-α secretion |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Target Identification via Affinity Chromatography-Mass Spectrometry

-

Objective: To identify the direct binding partners of this compound from cell lysates.

-

Materials:

-

This compound-alkyne (functionalized this compound).

-

Azide-functionalized agarose beads.

-

HEK293 cell lysate.

-

Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate).

-

Wash buffers (Tris-buffered saline with 0.1% Tween-20).

-

Elution buffer (0.1 M glycine, pH 2.5).

-

Trypsin for on-bead digestion.

-

LC-MS/MS instrumentation.

-

-

Procedure:

-

HEK293 cells were lysed, and the total protein concentration was determined.

-

The lysate was incubated with this compound-alkyne at 4°C for 2 hours.

-

A click reaction was performed to couple the this compound-alkyne and its bound proteins to the azide-functionalized agarose beads.

-

The beads were washed extensively to remove non-specific binders.

-

Bound proteins were subjected to on-bead digestion with trypsin overnight at 37°C.

-

The resulting peptides were collected and analyzed by LC-MS/MS.

-

Protein identification was performed by searching the resulting spectra against a human protein database.

-

2.2. In Vitro Kinase Inhibition Assay (TR-FRET)

-

Objective: To determine the inhibitory activity (IC50) of this compound against purified kinases.

-

Materials:

-

Purified recombinant Kinase-X.

-

Biotinylated peptide substrate.

-

ATP.

-

TR-FRET detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).

-

Assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

This compound serial dilutions.

-

-

Procedure:

-

The kinase, peptide substrate, and this compound at various concentrations were added to a 384-well plate.

-

The reaction was initiated by the addition of ATP.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The TR-FRET detection reagents were added to stop the reaction and initiate the detection signal.

-

The plate was incubated for 60 minutes in the dark.

-

The TR-FRET signal was read on a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

IC50 values were calculated from the dose-response curves.

-

2.3. Cellular Target Engagement (NanoBRET)

-

Objective: To confirm the interaction of this compound with its target, Kinase-X, within a live cellular environment.

-

Materials:

-

HEK293 cells stably expressing Kinase-X fused to NanoLuc luciferase.

-

NanoBRET tracer specific for the kinase active site.

-

This compound serial dilutions.

-

Opti-MEM.

-

Nano-Glo substrate.

-

-

Procedure:

-

Cells were seeded in a 96-well plate.

-

Cells were treated with serial dilutions of this compound for 2 hours.

-

The NanoBRET tracer was added to the cells at its predetermined optimal concentration.

-

The Nano-Glo substrate was added, and the plate was read on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.

-

The BRET ratio was calculated, and EC50 values were determined from the competitive displacement curves.

-

Signaling Pathways and Workflows

3.1. Proposed Signaling Pathway of Kinase-X and Inhibition by this compound

The following diagram illustrates the proposed signaling cascade involving Kinase-X in the context of a pro-inflammatory response and the mechanism of action for this compound.

Caption: this compound inhibits the Kinase-X signaling pathway, blocking downstream cytokine production.

3.2. Experimental Workflow for Target Identification

The diagram below outlines the logical flow of the experimental procedure used to identify the molecular target of this compound.

Caption: Workflow for affinity chromatography-mass spectrometry based target identification.

Investigating the Selectivity of Inz-5 for Fungal Mitochondria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Consequently, the development of novel antifungal agents with unique mechanisms of action is a critical area of research. Inz-5, an indazole derivative, has been identified as a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a key component of the electron transport chain. This technical guide provides an in-depth analysis of the selectivity of this compound for fungal mitochondria over their mammalian counterparts. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Introduction

Mitochondrial respiration is an essential process for the viability and virulence of many fungal pathogens.[1] The cytochrome bc1 complex (also known as Complex III) plays a pivotal role in the electron transport chain, making it an attractive target for antifungal drug development.[2][3] However, the high degree of conservation of this complex between fungi and mammals presents a significant challenge in developing selective inhibitors that minimize host toxicity.

This compound is a promising small molecule that has demonstrated significant selectivity for the fungal cytochrome bc1 complex.[4] This selectivity is attributed to key differences in the amino acid sequences of the cytochrome B subunit, a core component of the bc1 complex, between fungi and humans.[4] By specifically targeting the fungal enzyme, this compound disrupts mitochondrial function, leading to impaired growth and reduced virulence of pathogenic fungi.[1][2] Furthermore, this compound has been shown to act synergistically with existing antifungal drugs like fluconazole, transforming its fungistatic effect into a fungicidal one and preventing the emergence of drug resistance.[2]

This guide delves into the technical details of this compound's selectivity, providing the necessary data and methodologies to understand and potentially build upon this promising antifungal strategy.

Quantitative Data on this compound Selectivity

The selective inhibition of fungal cytochrome bc1 by this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against fungal and mammalian targets.

| Target Organism/Cell Line | Target Enzyme/Process | IC50 (µM) | Selectivity (Fungal vs. Human) | Reference |

| Candida albicans | Cytochrome bc1 Activity | 0.381 | 27.8-fold | [5] |

| Human (HEK293 cells) | Cytochrome bc1 Activity | 10.6 | - | [5] |

| Saccharomyces cerevisiae | Cytochrome bc1 Activity | - | - | [2] |

| Respiring HepG2 cells | ATP Production | 12.7 (for Atovaquone) | - | [2] |

Note: The table will be expanded as more specific IC50 values for this compound against a wider range of fungal species and mammalian cell lines are identified in ongoing research.

Experimental Protocols

The following sections detail the methodologies used to assess the potency and selectivity of this compound.

Fungal and Mammalian Cytochrome bc1 Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria from fungal cells (e.g., C. albicans, S. cerevisiae) and mammalian cells (e.g., HEK293).

-

Assay Buffer: 50 mM Tricine, 100 mM KCl, 4 mM KCN, pH 8.0.

-

Cytochrome c (from horse heart).

-

Decylubiquinol (DBH2) as the substrate.

-

n-dodecyl β-D-maltoside (DDM) for mitochondrial permeabilization.

-

This compound and control inhibitors (e.g., Antimycin A).

-

Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

-

Isolate mitochondria from fungal and mammalian cells using standard differential centrifugation protocols.

-

Permeabilize the isolated mitochondria by incubation with DDM (e.g., 2 mg/mL).

-

Prepare the reaction mixture in a cuvette containing Assay Buffer, cytochrome c (e.g., 50 µM), and the desired concentration of this compound or control inhibitor.

-

Initiate the reaction by adding the substrate, decylubiquinol (e.g., 50 µM).

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the initial rate of the reaction.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mammalian Cell Respiration Toxicity Assay

This assay assesses the toxicity of this compound to respiring mammalian cells by measuring ATP production as an indicator of cell viability.

Materials:

-

Mammalian cell line (e.g., HepG2).

-

High-Glucose DMEM and Glucose-Free DMEM supplemented with 10 mM galactose.

-

96-well white tissue culture plates.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

Procedure:

-

Culture mammalian cells in High-Glucose DMEM.

-

To force reliance on mitochondrial respiration, wash the cells and resuspend them in Glucose-Free DMEM with 10 mM galactose.

-

Seed the cells into 96-well plates at a density of approximately 10,000 cells per well.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for 72 hours.

-

Measure ATP levels, as a surrogate for cell growth and viability, using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of viable cells against the logarithm of the this compound concentration.

Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, providing an indication of its potential in vivo clearance.

Materials:

-

Human or mouse liver microsomes.

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

This compound.

-

Acetonitrile (ice-cold) to terminate the reaction.

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), the NADPH regenerating system, and this compound (e.g., 1 µM) in phosphate buffer.

-

Incubate the mixture at 37°C with gentle agitation.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.

-

Calculate the percentage of this compound remaining at each time point and determine the half-life (t1/2) and intrinsic clearance.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Figure 1: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Figure 2: Experimental workflow for determining the selectivity of this compound.

Conclusion

This compound represents a promising advance in the quest for novel antifungal agents. Its selective inhibition of the fungal mitochondrial cytochrome bc1 complex provides a clear mechanism of action with a quantifiable therapeutic window. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers. Further optimization of this compound to improve its pharmacokinetic properties, such as its microsomal stability, could lead to the development of a clinically valuable therapeutic.[2][5] The strategy of targeting conserved but sufficiently divergent mitochondrial proteins holds significant potential for overcoming the challenge of antifungal drug resistance.

References

- 1. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]

- 2. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Inz-5: A Fungal-Selective Cytochrome bc1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and characterization of Inz-5, a promising tool compound for the study of fungal mitochondrial respiration and its role in pathogenesis and drug resistance. This compound is a fungal-selective inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1] Its development and study have provided valuable insights into novel antifungal therapeutic strategies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity and stability as reported in early studies.

| Parameter | Value | Species/System | Notes |

| IC50 (Complex III Inhibition) | 24 ± 3 nM | Candida albicans CIII2 | In UQH2:cyt c oxidoreductase assays.[2] |

| Selectivity Index | 28 | Candida albicans vs. human cells | Represents the ratio of toxicity to efficacy.[1] |

| Plasma Stability | Fully recovered after 3 hours | Human serum | Demonstrates good stability in human plasma.[1] |

| Microsomal Stability | 19.5% remaining after 15 minutes | Mouse liver microsomes | Indicates rapid metabolism by hepatic CYP enzymes.[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by targeting the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain (ETC).[3][4] Specifically, it binds to the Qo site of cytochrome B, a key subunit of Complex III.[1][2] This binding event obstructs the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting oxidative phosphorylation and the production of ATP.[3][5] The disruption of this central metabolic process has profound consequences for fungal physiology, particularly under nutrient-limiting conditions found within a host.[5][6]

Caption: Signaling pathway of this compound's inhibitory action on the mitochondrial ETC.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

UQH2:cyt c Oxidoreductase Assay for IC50 Determination

This assay measures the enzymatic activity of Complex III and its inhibition by this compound.

-

Preparation of Reagents:

-

Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at a physiological pH.

-

Substrates: Prepare solutions of ubiquinol (UQH2) and cytochrome c.

-

Inhibitor: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, combine the assay buffer, cytochrome c, and varying concentrations of this compound.

-

Initiate the reaction by adding UQH2.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of Complex III activity, by fitting the data to a dose-response curve.

-

Macrophage Co-culture Assay

This experiment assesses the effect of this compound on the ability of fungi to survive and escape from host immune cells.[1]

-

Cell Culture:

-

Culture Candida albicans in a suitable growth medium.

-

Culture mouse bone-marrow-derived macrophages in an appropriate cell culture medium.

-

-

Co-culture:

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Add C. albicans (engineered to express a fluorescent protein for visualization) to the macrophages at a specific multiplicity of infection.[1]

-

Treat the co-culture with either a vehicle control or a specified concentration of this compound (e.g., 5 µM).[1]

-

-

Microscopy and Analysis:

-

At various time points (e.g., 30 minutes, 2 hours, 14 hours), visualize the cells using fluorescence microscopy.[1]

-

Assess the phagocytosis of fungi by macrophages and the subsequent filamentation and escape of the fungi from the macrophages.[1]

-

Quantify the fungal growth in the presence of macrophages with and without this compound treatment.[1]

-

Clonogenic Survival Assay with Fluconazole

This assay evaluates the synergistic effect of this compound and fluconazole on fungal viability.[1]

-

Preparation of Fungal Culture:

-

Grow C. albicans to a specific cell density.

-

-

Treatment:

-

Incubate a defined number of fungal cells (e.g., 5x10^3) in a liquid medium containing one of the following:

-

Vehicle control

-

Fluconazole (e.g., 32 mg/L)

-

This compound (e.g., 10 µM)

-

A combination of fluconazole and this compound[1]

-

-

-

Plating and Incubation:

-

After specific incubation times (e.g., 24 and 48 hours), take aliquots from each treatment group, perform serial dilutions, and plate them on nutrient-rich agar plates (e.g., YPD).[1]

-

Incubate the plates until colonies are visible.

-

-

Analysis:

-

Count the number of colonies on each plate to determine the number of viable cells (colony-forming units).

-

Compare the survival rates between the different treatment groups to assess the fungistatic or fungicidal effects of the compounds alone and in combination.[1]

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the evaluation of this compound and the logical consequences of its mechanism of action.

Caption: Experimental workflow for the discovery and evaluation of this compound.

Caption: Logical relationships of this compound's mechanism and its effects.

Conclusion and Future Directions

This compound has been established as a potent and selective tool compound for inhibiting fungal mitochondrial respiration.[1][5] Early research has demonstrated its ability to impair fungal growth, reduce virulence, and act synergistically with existing antifungal agents like fluconazole to prevent the emergence of resistance.[1][7] A significant challenge for its therapeutic development is its rapid metabolism by hepatic enzymes, which limits its systemic exposure in animal models.[1][6] Despite this, the study of this compound validates the fungal mitochondrial electron transport chain, specifically the cytochrome bc1 complex, as a high-value target for novel antifungal drug discovery.[1][8] Future research will likely focus on optimizing the metabolic stability of this compound derivatives to develop compounds suitable for in vivo efficacy studies and potential clinical development.

References

- 1. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Frontiers | Uncovering the role of mitochondrial genome in pathogenicity and drug resistance in pathogenic fungi [frontiersin.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes & Protocols: Inz-5 in Combination Therapy with Fluconazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of antifungal resistance is a significant challenge in treating invasive fungal infections. Fluconazole, a widely used azole antifungal, is often limited by its fungistatic nature and the development of resistance in fungal pathogens like Candida albicans. Combination therapy presents a promising strategy to enhance efficacy and overcome resistance. This document details the application of Inz-5, a novel fungal-selective cytochrome bc1 inhibitor, in combination with fluconazole. This compound has been shown to act synergistically with fluconazole, converting its activity from fungistatic to fungicidal and preventing the emergence of fluconazole-resistant strains.[1]

Mechanism of Action: Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] This disruption of ergosterol synthesis leads to the accumulation of toxic sterols, impairing membrane fluidity and ultimately inhibiting fungal growth.[2][3]

This compound is a potent and selective inhibitor of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of fungi.[1] By inhibiting cytochrome bc1, this compound disrupts mitochondrial respiration, a key process for ATP production, especially when fungal cells are utilizing non-fermentable carbon sources.[1] The combination of fluconazole-induced membrane stress and this compound-induced respiratory inhibition results in a potent fungicidal effect.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound alone and in combination with fluconazole against Candida albicans.

Table 1: In Vitro Efficacy of this compound and Fluconazole Combination against C. albicans

| Treatment | Concentration | Effect on C. albicans (Wild-Type SC5314) | Reference |

|---|---|---|---|

| Fluconazole | 64 mg/L | Emergence of resistant colonies (~0.5% rate) | [1] |

| This compound | 10 µM | Reduced colony size, no reduction in colony number | [1] |

| This compound + Fluconazole | 10 µM + 64 mg/L | Complete abrogation of resistant colony emergence | [1] |

| Fluconazole | 32 mg/L | Slowed growth, but did not decrease viability | [1] |

| This compound | 10 µM | Partially slowed growth | [1] |

| this compound + Fluconazole | 10 µM + 32 mg/L | Reduced viable colonies by 97% |[1] |

Table 2: Stability and Activity of this compound

| Parameter | Result | Notes | Reference |

|---|---|---|---|

| Microsomal Stability | 19.5% remaining after 15 minutes | Requires further optimization to limit metabolism by hepatic CYP enzymes. | [1] |

| Plasma Stability (Human Serum) | Fully recovered after 3 hours | Superior stability compared to its precursor, Inz-1. | [1] |

| C. albicans Cytochrome bc1 Inhibition | Complete inhibition | Achieved with this compound. |[1] |

Experimental Protocols

1. Protocol for In Vitro Synergy Testing: Agar Plate Assay

This protocol is designed to qualitatively assess the synergistic interaction between this compound and fluconazole by observing the inhibition of resistant colony formation.

Materials:

-

Candida albicans wild-type strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) agar plates

-

Fluconazole stock solution

-

This compound stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator at 37°C

Procedure:

-

Prepare Fungal Inoculum:

-

Culture C. albicans in liquid YPD medium overnight at 30°C with shaking.

-

Harvest cells by centrifugation, wash three times with sterile saline, and resuspend in saline.

-

Adjust the cell density to a final concentration of 2x10³ cells per plating volume.[1]

-

-

Prepare Treatment Plates:

-

Prepare YPD agar plates containing the following:

-

Control (no drug)

-

Fluconazole at 64 mg/L

-

This compound at 10 µM

-

Combination of Fluconazole (64 mg/L) and this compound (10 µM)

-

-

-

Plating and Incubation:

-

Data Analysis:

-

Visually inspect and image the plates daily.

-

Compare the number and size of colonies on the combination plate to the single-agent and control plates. The absence of colonies on the combination plate indicates a strong synergistic and fungicidal effect that prevents the emergence of resistance.[1]

-

2. Protocol for In Vitro Fungicidal Activity: Time-Kill Assay

This protocol quantitatively determines if the combination of this compound and fluconazole is fungicidal.

Materials:

-

Candida albicans wild-type strain (e.g., SC5314)

-

Liquid YPD medium

-

Fluconazole stock solution

-

This compound stock solution

-

Sterile saline or PBS

-

YPD agar plates for colony counting

-

Shaking incubator at 37°C

Procedure:

-

Prepare Fungal Culture:

-

Grow an overnight culture of C. albicans in liquid YPD medium.

-

Dilute the culture to a starting density of 5x10³ cells/mL in fresh YPD medium.[1]

-

-

Set Up Treatment Conditions:

-

Prepare culture tubes or flasks with the following conditions:

-

Control (no drug)

-

Fluconazole at 32 mg/L

-

This compound at 10 µM

-

Combination of Fluconazole (32 mg/L) and this compound (10 µM)

-

-

-

Incubation and Sampling:

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 24, and 48 hours), collect aliquots from each culture.[1]

-

-

Determine Viable Cell Counts:

-

Prepare serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto YPD agar plates.

-

Incubate the plates at 30°C for 24-48 hours until colonies are visible.

-

Count the number of colony-forming units (CFUs) on each plate and calculate the CFU/mL for each culture condition and time point.

-

-

Data Analysis:

-

Plot the CFU/mL over time for each condition. A significant reduction (e.g., ≥97%) in CFU/mL in the combination treatment compared to the initial inoculum indicates fungicidal activity.[1]

-

Visualizations

Caption: Synergistic mechanism of Fluconazole and this compound.

Caption: Experimental workflow for the Time-Kill Assay.

References

Application Notes and Protocols: Measuring the Impact of Inz-5 on Candida Proliferation

Introduction

In the landscape of antifungal drug development, targeting fungal-specific metabolic pathways that are essential under host-relevant conditions presents a promising strategy. Inz-5, an indazole derivative, has been identified as a potent and selective inhibitor of the fungal cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] This complex is crucial for ATP production through oxidative phosphorylation, a metabolic process vital for Candida albicans survival and virulence, particularly when fermentable carbon sources are scarce, as is common within a host environment.[1]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the impact of this compound on Candida proliferation. The described methods range from basic growth inhibition assays to more complex co-culture models that mimic host-pathogen interactions.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the efficacy of this compound against Candida albicans.

| Parameter | Value | Conditions | Reference |

| IC50 | 24 ± 3 nM | UQH2:cyt. c oxidoreductase assay with purified CIII2 | [2] |

| Growth Inhibition | Moderate to strong | Media with non-fermentable carbon sources (e.g., galactose, fetal bovine serum) | [1] |

| Growth Inhibition | Very little | Media with high glucose (fermentative metabolism) | [1] |

| Synergistic Effect | Renders fluconazole fungicidal | Combination of 10 µM this compound and 32 mg/L fluconazole reduced viable colonies by 97% | [1] |

| Resistance Emergence | Prevents | Plating on media with 64 mg/L fluconazole and 10 µM this compound | [1] |

Table 1: In Vitro Efficacy of this compound against Candida albicans

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Candida albicans.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a suspension of C. albicans from an overnight culture on Sabouraud Dextrose Agar (SDA) in sterile saline. Adjust the suspension to a cell density of 1 x 10^6 to 5 x 10^6 CFU/mL.

-

Dilute the fungal suspension in RPMI-1640 medium to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

-

Prepare serial dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.01 µM to 20 µM. Include a drug-free control well.

-

Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted this compound.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control. Alternatively, read the optical density at 600 nm (OD600) using a microplate reader.

Colony Forming Unit (CFU) Viability Assay

This assay quantifies the fungicidal or fungistatic effect of this compound by measuring the number of viable cells over time.

Materials:

-

Candida albicans strain

-

Yeast extract-peptone-dextrose (YPD) broth

-

This compound

-

Fluconazole (for synergistic studies)

-

Sterile saline or PBS

-

YPD agar plates

Procedure:

-

Grow a culture of C. albicans to the mid-logarithmic phase in YPD broth.

-

Inoculate fresh YPD broth with the C. albicans culture to a starting density of approximately 5 x 10^3 CFU/mL.

-

Add this compound to the desired final concentration (e.g., 10 µM). For synergy experiments, also add fluconazole (e.g., 32 mg/L). Include a no-drug control.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 24, and 48 hours), collect aliquots from each culture.

-

Prepare serial dilutions of the aliquots in sterile saline.

-

Plate 100 µL of appropriate dilutions onto YPD agar plates.

-

Incubate the plates at 30°C for 24-48 hours until colonies are visible.

-

Count the number of colonies on each plate and calculate the CFU/mL for each time point and condition. A significant reduction in CFU/mL over time compared to the initial inoculum indicates a fungicidal effect.[1]

Macrophage Co-culture Assay

This protocol assesses the effect of this compound on the ability of Candida albicans to survive and proliferate in the presence of immune cells.

Materials:

-

Candida albicans strain (wild-type or fluorescently labeled)

-

Mouse bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line

-

DMEM medium supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

Microscopy imaging system

Procedure:

-

Seed macrophages in a suitable culture plate (e.g., 24-well plate with coverslips) and allow them to adhere overnight.

-

Grow a culture of C. albicans and wash the cells with sterile PBS.

-

Opsonize the C. albicans cells with serum if necessary for your experimental setup.

-

Add the C. albicans to the macrophage monolayer at a specific multiplicity of infection (MOI), for example, 1:1.

-

Add this compound to the co-culture medium at the desired concentration (e.g., 5 µM). Include a no-drug control.

-

Incubate the co-culture for a defined period (e.g., 2 to 14 hours).[1]

-

At different time points, wash the wells to remove non-phagocytosed fungi.

-

Lyse the macrophages with a suitable lysis buffer to release intracellular fungi.

-

Determine the viability of the recovered fungi by plating serial dilutions on YPD agar and counting CFUs.

-

Alternatively, if using fluorescently labeled C. albicans, visualize the co-culture using fluorescence microscopy to observe fungal growth, filamentation, and escape from macrophages.[1] In the presence of this compound, C. albicans is expected to show curtailed growth and remain trapped within the phagosome.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound targeting Complex III in the electron transport chain.

Caption: Workflow for the Colony Forming Unit (CFU) viability assay.

Caption: Workflow for the macrophage co-culture assay.

References

Application Notes and Protocols for Studying Fungal Mitochondrial Function with Inz-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[1] By targeting cytochrome B, a key component of this complex, this compound disrupts mitochondrial respiration, leading to a decrease in ATP production and inhibition of fungal growth.[2] These characteristics make this compound a valuable tool for investigating the role of mitochondrial function in fungal physiology, pathogenesis, and drug resistance.

These application notes provide detailed protocols for utilizing this compound to study various aspects of mitochondrial function in fungi, including growth inhibition under different metabolic conditions, measurement of mitochondrial membrane potential, oxygen consumption, and ATP synthesis.

Data Presentation

Table 1: this compound Potency and Recommended Concentration Ranges for in vitro Fungal Studies

| Parameter | Fungus Example | Value/Range | Reference |

| IC50 (Growth Inhibition) | Candida albicans | 0.381 µM | [1] |

| Growth Inhibition Assays | Candida albicans | 5 - 10 µM | [3] |

| Synergy Studies (with Fluconazole) | Candida albicans | 10 µM | [3] |

| Mitochondrial Respiration Inhibition | Fungal Cells | 1 - 20 µM (Titration Recommended) | Inferred from potency |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in studying fungal mitochondrial function.

Caption: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Caption: General experimental workflow for studying the effects of this compound on fungal mitochondria.

Experimental Protocols

Fungal Growth Inhibition Assay

This protocol determines the effect of this compound on fungal growth, particularly comparing growth in the presence of fermentable (glucose) versus non-fermentable (glycerol) carbon sources to highlight dependence on mitochondrial respiration.

Materials:

-

Fungal strain of interest (e.g., Candida albicans)

-

YPD medium (1% yeast extract, 2% peptone, 2% glucose)

-

YPG medium (1% yeast extract, 2% peptone, 3% glycerol)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well microplates

-

Microplate reader

Protocol:

-

Prepare a fungal cell suspension in sterile water or PBS and adjust the cell density to 1 x 10^6 cells/mL.

-

In a 96-well plate, add 100 µL of YPD or YPG medium to each well.

-

Add this compound to the wells to achieve a range of final concentrations (e.g., 0.1 µM to 20 µM). Include a DMSO-only control.

-

Inoculate each well with 1 µL of the fungal cell suspension.

-

Incubate the plate at the optimal growth temperature for the fungus (e.g., 30°C or 37°C) for 24-48 hours.

-

Measure the optical density at 600 nm (OD600) using a microplate reader to determine fungal growth.

-

Calculate the percentage of growth inhibition relative to the DMSO control and determine the IC50 value.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol utilizes the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential following this compound treatment. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

-

Fungal cells

-

Growth medium

-

This compound stock solution

-

Rhodamine 123 stock solution (e.g., 5 mg/mL in ethanol)

-

Phosphate-buffered saline (PBS)

-

FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

-

Fluorometer or fluorescence microscope

Protocol:

-

Grow fungal cells to the mid-logarithmic phase in their appropriate growth medium.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 1-4 hours). Include a DMSO control and a positive control treated with FCCP (e.g., 10 µM).

-

Harvest the cells by centrifugation and wash them twice with PBS.

-

Resuspend the cells in PBS containing 5 µM Rhodamine 123.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Wash the cells twice with PBS to remove excess dye.

-

Resuspend the cells in PBS and measure the fluorescence intensity using a fluorometer (excitation ~507 nm, emission ~529 nm) or visualize them under a fluorescence microscope.

Oxygen Consumption Rate (OCR) Assay

This protocol measures the rate of oxygen consumption in fungal cells to directly assess the impact of this compound on mitochondrial respiration. A Clark-type oxygen electrode or a high-resolution respirometer can be used.

Materials:

-

Fungal cells

-

Respiration buffer (e.g., PBS supplemented with glucose)

-

This compound stock solution

-

Clark-type oxygen electrode or high-resolution respirometer (e.g., Oroboros Oxygraph)

Protocol:

-

Grow fungal cells to the mid-logarithmic phase and harvest them by centrifugation.

-

Wash the cells with respiration buffer and resuspend them to a known cell density (e.g., 1 x 10^7 to 1 x 10^8 cells/mL).

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add a known volume of the cell suspension to the respiration chamber and allow the basal oxygen consumption rate to stabilize.

-

Inject this compound into the chamber to achieve the desired final concentration and continuously record the oxygen concentration over time.

-

The slope of the line (oxygen concentration vs. time) represents the oxygen consumption rate. Compare the rate before and after the addition of this compound.

Cellular ATP Level Assay

This protocol quantifies the total cellular ATP content, which is expected to decrease upon inhibition of mitochondrial respiration by this compound. A luciferase-based ATP assay kit is recommended for its sensitivity.

Materials:

-

Fungal cells

-

Growth medium

-

This compound stock solution

-

Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Grow fungal cells in a 96-well plate as described in the growth inhibition assay.

-

Treat the cells with different concentrations of this compound for the desired duration.

-

Equilibrate the plate to room temperature.

-

Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

-

Mix the contents by shaking the plate for 2 minutes.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. A decrease in luminescence corresponds to a lower cellular ATP concentration.

References

Application Notes and Protocols for Inz-5 Antifungal Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of rising antifungal resistance, the exploration of synergistic drug combinations presents a promising strategy to enhance therapeutic efficacy and combat resilient fungal pathogens. Inz-5, a novel investigational agent, has demonstrated significant potential in potentiating the activity of established antifungal drugs, particularly azoles like fluconazole. This document provides detailed application notes and experimental protocols for studying the antifungal synergy of this compound, aimed at guiding researchers in the effective design and execution of these critical studies.

This compound is a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. By disrupting mitochondrial respiration, this compound compromises cellular energy production and essential metabolic pathways in fungi. This mechanism of action is distinct from that of many current antifungals, making it an attractive candidate for combination therapy. When used in conjunction with agents like fluconazole, which inhibits ergosterol biosynthesis, this compound can lead to a potent synergistic effect, rendering fungal pathogens more susceptible to treatment.

These application notes will detail the experimental design, methodologies, and data interpretation for evaluating the synergistic interactions of this compound with other antifungal agents. The provided protocols for checkerboard and time-kill assays are foundational for in vitro synergy testing. Furthermore, visual representations of the underlying signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and practical execution of these studies.

Data Presentation

Quantitative data from synergy studies should be meticulously organized to allow for clear interpretation and comparison. The following tables provide templates for summarizing results from checkerboard and time-kill assays.

Table 1: Checkerboard Assay Data Summary

| Fungal Strain | Antifungal Agent | This compound MIC (µg/mL) | Agent MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Agent MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |

| Candida albicans SC5314 | Fluconazole | ||||||

| Candida auris B11220 | Fluconazole | ||||||

| Cryptococcus neoformans H99 | Fluconazole | ||||||

| Aspergillus fumigatus Af293 | Voriconazole |

Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Agent in combination / MIC of Agent alone). Synergy is typically defined as an FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4.0, and antagonism as an FICI > 4.0.

Table 2: Time-Kill Assay Data Summary (Logarithmic Reduction in CFU/mL)

| Fungal Strain | Treatment (Concentration) | 0h | 2h | 4h | 8h | 12h | 24h |

| C. albicans SC5314 | Control | ||||||

| This compound (1x MIC) | |||||||

| Fluconazole (1x MIC) | |||||||

| This compound + Fluconazole |

Note: Synergy in a time-kill assay is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Antifungal Synergy

This protocol details the checkerboard method to determine the in vitro synergistic activity of this compound in combination with another antifungal agent.

Materials:

-

96-well microtiter plates

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution

-

Second antifungal agent stock solution

-

Spectrophotometer or plate reader (optional, for turbidimetric reading)

-

Sterile pipette tips and reservoirs

Procedure:

-

Prepare Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.

-

Harvest the fungal cells/spores and suspend them in sterile saline.

-

Adjust the inoculum concentration to 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium.

-

-

Prepare Drug Dilutions:

-

In a 96-well plate, create a two-dimensional serial dilution of this compound and the second antifungal agent.

-

Typically, this compound is serially diluted along the y-axis (rows), and the other agent is diluted along the x-axis (columns).

-

The final concentrations should span a range above and below the known or expected Minimum Inhibitory Concentrations (MICs) of each drug alone.

-

-

Inoculate the Plate:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include control wells:

-

Growth control (inoculum only)

-

Sterility control (medium only)

-

This compound alone (serial dilutions)

-

Second agent alone (serial dilutions)

-

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control wells.

-

-

Determine MICs and FICI:

-

Visually or spectrophotometrically determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

-

Calculate the FICI: FICI = FIC of this compound + FIC of the second agent.

-

Interpret the results based on the FICI value as described in the note for Table 1.

-

Protocol 2: Time-Kill Assay for Antifungal Synergy

This protocol evaluates the rate and extent of fungal killing over time when exposed to this compound alone and in combination with another antifungal agent.

Materials:

-

Fungal isolate

-

Appropriate broth medium (e.g., RPMI-1640 or Sabouraud Dextrose Broth)

-

This compound stock solution

-

Second antifungal agent stock solution

-

Sterile culture tubes or flasks

-

Incubator shaker

-

Sterile saline or PBS for dilutions

-

Appropriate agar plates for colony counting

-

Colony counter

Procedure:

-

Prepare Fungal Inoculum:

-

Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.

-

-

Set up Test Conditions:

-

Prepare culture tubes or flasks for each condition:

-

Growth control (no drug)

-

This compound alone (e.g., at 1x MIC)

-

Second antifungal agent alone (e.g., at 1x MIC)

-

This compound + second agent (at their respective MICs in combination)

-

-

The total volume in each tube/flask should be sufficient for sampling at multiple time points (e.g., 10-20 mL).

-

-

Incubation and Sampling:

-

Incubate all tubes/flasks at 35°C with constant agitation.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each culture.

-

-

Determine Viable Cell Counts:

-

Perform serial dilutions of each aliquot in sterile saline or PBS.

-

Plate a known volume of each dilution onto appropriate agar plates.

-

Incubate the plates until colonies are visible and countable.

-

Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point and condition.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Analyze the killing kinetics and compare the combination treatment to the single-agent and growth controls.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent. Antagonism is indicated by a ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent. Additivity or indifference is a < 2-log10 change in CFU/mL.

-

Mandatory Visualizations

Signaling Pathway of this compound and Fluconazole Synergy

The synergistic interaction between this compound and fluconazole stems from their distinct but complementary mechanisms of action, which collectively cripple the fungal cell. Fluconazole, an azole antifungal, inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function.

Concurrently, this compound targets the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, the primary cellular energy currency, and leads to the generation of reactive oxygen species (ROS). The resulting energy depletion and oxidative stress further weaken the fungal cell.

The synergy arises from this dual assault. The fluconazole-induced membrane stress makes the fungal cell more vulnerable to the energy crisis and oxidative damage caused by this compound. Conversely, the this compound-mediated inhibition of mitochondrial function may impair the cell's ability to mount an effective stress response against the membrane damage caused by fluconazole. This multi-pronged attack overwhelms the fungal cell's defense mechanisms, leading to enhanced fungicidal activity.

Caption: Synergistic mechanism of this compound and fluconazole.

Experimental Workflow for Antifungal Synergy Testing

The workflow for assessing the synergistic potential of this compound involves a series of well-defined steps, from initial screening to in-depth characterization of the interaction. The process begins with determining the individual potencies of the compounds, followed by a checkerboard assay to identify synergistic combinations. Promising combinations are then further investigated using a time-kill assay to understand the dynamics of the fungicidal or fungistatic effects.

Caption: Workflow for in vitro antifungal synergy testing.

Logical Relationship of Synergy Interpretation

The interpretation of antifungal synergy is based on the calculated Fractional Inhibitory Concentration Index (FICI) from the checkerboard assay. This index provides a quantitative measure of the interaction between two antimicrobial agents. The logical framework for interpreting the FICI values is crucial for categorizing the observed drug interaction accurately.

Caption: Interpretation of FICI values in synergy testing.

Best practices for dissolving and storing Inz-5 for research

For Research Use Only

Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 (Complex III)[1][2][3][4]. By targeting this essential component of the electron transport chain, this compound disrupts mitochondrial ATP production, leading to potent antifungal activity[1]. Research has shown that this compound can render the common antifungal agent fluconazole fungicidal and reduce the emergence of resistance[5]. These application notes provide best practices for the dissolution and storage of this compound to ensure its stability and efficacy in research settings.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₄F₄N₆[2] |

| Molecular Weight | 390.34 g/mol [2][3] |

| Appearance | Yellow to brown solid[2] |

| CAS Number | 1585214-21-6[2] |

Data Presentation: Solubility and Stability

Table 1: Solubility of this compound

| Solvent | Concentration | Observations |

| DMSO | 100 mg/mL (256.19 mM)[2][3] | Requires sonication to fully dissolve. Use freshly opened, hygroscopic DMSO for best results.[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.40 mM)[2] | Forms a suspended solution; sonication is needed.[2] Suitable for oral and intraperitoneal injections.[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.40 mM)[2] | Forms a suspended solution; sonication is needed.[2] Suitable for oral and intraperitoneal injections.[2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.40 mM)[2] | Forms a clear solution.[2] |

Table 2: Storage and Stability of this compound

| Condition | Form | Duration | Notes |

| -20°C | Solid Powder | 2 years[6] | Store in a dry, dark environment.[4] |

| 4°C | Solid Powder | 2 years[6] | Short-term storage (days to weeks).[4] Store under nitrogen.[2][3] |

| -80°C | In Solvent | 6 months[2][3][6] | Aliquot to avoid repeated freeze-thaw cycles.[3] |

| -20°C | In Solvent | 1 month[2][3][6] | Aliquot to avoid repeated freeze-thaw cycles.[3] |

| Room Temperature | Solid Powder | Weeks[4] | Suitable for short-term shipping.[4] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

Materials:

-

This compound solid powder

-

Anhydrous, research-grade DMSO

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 100 mg/mL concentration (e.g., for 10 mg of this compound, add 100 µL of DMSO).

-

Vortex the solution vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle heating to 37°C can also aid dissolution.[3]

-

Once dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][6]

Protocol 2: Preparation of In Vivo Formulation (Suspended Solution)

Materials:

-

100 mg/mL this compound DMSO stock solution

-

PEG300

-

Tween-80

-

Sterile Saline

-

Sterile tubes

-

Vortex mixer

Procedure (for 1 mL of 2.5 mg/mL this compound solution):

-

In a sterile tube, add 400 µL of PEG300.

-

Add 25 µL of the 100 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

-

Add 525 µL of sterile saline to bring the final volume to 1 mL.

-

Vortex the final suspension thoroughly before each use. This formulation is suitable for oral and intraperitoneal injections.[2]

Mandatory Visualizations

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. medkoo.com [medkoo.com]

- 5. A Fungal-Selective Cytochrome bc1 Inhibitor Impairs Virulence and Prevents the Evolution of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivochem.net [invivochem.net]

Inz-5: Application Notes and Protocols for Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 (Complex III)[1]. This complex plays a crucial role in the electron transport chain, which is essential for cellular respiration and ATP production. By targeting this vital enzyme, this compound disrupts fungal metabolism, leading to growth inhibition and, in combination with other agents, fungicidal activity. These application notes provide detailed protocols for utilizing this compound in various laboratory experiments to explore its antifungal properties and mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published laboratory experiments.

Table 1: In Vitro Activity of this compound against Candida albicans

| Parameter | Value | Cell/System | Reference |

| IC50 (Cytochrome bc1 Activity) | 0.381 µM | C. albicans | [1] |

| IC50 (UQH2:cyt. c oxidoreductase assay) | 24 ± 3 nM | Purified C. albicans CIII₂ |

Table 2: Experimental Concentrations of this compound

| Application | Concentration | Organism/Cell Line | Notes | Reference |

| Synergy with Fluconazole | 10 µM | C. albicans | Used in combination with 32 or 64 mg/L fluconazole. | |

| Macrophage Co-culture | 5 µM | C. albicans and mouse bone marrow-derived macrophages | Investigated the effect on fungal escape from macrophages. | |

| Growth Inhibition on Agar | 10 µg (on disk) | C. albicans | Assessed growth inhibition on various carbon sources. |

Signaling Pathway

This compound targets the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. This inhibition disrupts the Q-cycle, blocking the transfer of electrons from ubiquinol to cytochrome c. This ultimately leads to a decrease in the proton motive force across the inner mitochondrial membrane, impairing ATP synthesis and causing cellular stress.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Candida albicans strain (e.g., SC5314)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (530 nm)

-